Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
Description
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate (molecular formula: C₃₁H₄₀N₂O₅, molecular weight: 520.66 g/mol) is a bicyclic pyrrolidine derivative with a complex stereochemical framework. It features a cyclopenta[b]pyrrole core, a benzyl ester group, and a propanoyl side chain modified by a benzyloxycarbonyl (Cbz) protecting group . This compound is critical in pharmaceutical synthesis, particularly as an intermediate in the production of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor. Its stereochemistry—(2S,3aS,6aS) for the bicyclic core and (S)-configuration for the propanoyl side chain—is essential for its biological activity and synthetic utility .
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
benzyl 1-[2-(phenylmethoxycarbonylamino)propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C26H30N2O5/c1-18(27-26(31)33-17-20-11-6-3-7-12-20)24(29)28-22-14-8-13-21(22)15-23(28)25(30)32-16-19-9-4-2-5-10-19/h2-7,9-12,18,21-23H,8,13-17H2,1H3,(H,27,31) |
InChI Key |
FQGLITLMBXNLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Octahydrocyclopenta[b]pyrrole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Ester Group: This is usually achieved through esterification reactions using benzyl alcohol and suitable activating agents like DCC (dicyclohexylcarbodiimide).
Carbamate Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like KMnO4 or CrO3.
Reduction: Reduction of the ester group to an alcohol can be achieved using LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the carbamate-protected amino group, often using reagents like NaH or K2CO3.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF (dimethylformamide).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The benzyloxycarbonyl group serves as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Proteomics Research: Used in the study of protein interactions and functions.
Industry:
Material Science:
Mechanism of Action
The compound’s mechanism of action is largely dependent on its functional groups. The carbamate group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl ester group can undergo hydrolysis, releasing the active drug moiety in a controlled manner .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares the target compound with structurally related analogs:
Key Distinctions
Core Structure :
- The target compound and –2 derivatives share a cyclopenta[b]pyrrole core, while –4 and 7 compounds feature cyclopenta[c]pyrrole or piperidine cores. The [b] vs. [c] ring fusion alters steric and electronic properties, impacting reactivity and binding affinity .
- Piperidine-based analogs (e.g., ) exhibit lower structural similarity (0.67) due to ring size differences .
Functional Groups :
- The target’s Cbz-protected amide and benzyl ester distinguish it from simpler esters (–2) and tert-butyl derivatives (–4, 7). The Cbz group enhances stability during peptide coupling reactions .
- The hydrochloride salt in improves aqueous solubility, whereas the tert-butyl group in –4 and 7 enhances lipophilicity .
Stereochemistry :
- The (2S,3aS,6aS) configuration in the target compound and –2 derivatives is critical for ACE inhibitory activity in Ramipril. In contrast, the (1S,3aR,6aS) stereochemistry in may limit its utility in specific enantioselective syntheses .
Applications :
- The target compound is specialized for Ramipril synthesis (81% yield, 99.81% purity), whereas simpler analogs (–2) serve as general intermediates. The tert-butyl derivative in is used in broader peptide chemistry .
Safety and Handling :
- tert-Butyl derivatives (–4) require stringent respiratory protection due to dust formation risks, whereas the target compound and benzyl esters are typically handled under standard inert conditions .
Biological Activity
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C26H24N2O4
- Molecular Weight : 428.488 g/mol
- IUPAC Name : this compound
The structure includes a pyrrole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research has indicated that compounds containing pyrrole structures exhibit significant anticancer activities. For instance, derivatives of pyrrole have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. A study demonstrated that benzyl derivatives could inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that this compound could downregulate pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Effects
Additionally, the neuroprotective capabilities of this compound have been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Modulation of Signaling Pathways : It has been shown to modulate pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation .
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of benzyl derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis at low micromolar concentrations. The study concluded that the presence of the benzyloxycarbonyl group enhances the anticancer activity through increased lipophilicity and cellular uptake .
Neuroprotective Study
In a neuroprotective assay, researchers treated neuronal cells with this compound under oxidative stress conditions. The results showed a marked decrease in cell death compared to controls, suggesting its potential for therapeutic applications in neurodegenerative disorders .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|---|
| This compound | 428.488 g/mol | Yes | Yes | Yes |
| Pyrrole-2-Carboxylic Acid | 111.10 g/mol | Moderate | Yes | Limited |
| Indole Derivatives | Varies | Yes | Moderate | Yes |
Scientific Research Applications
Synthetic Chemistry
The compound is primarily utilized in synthetic organic chemistry due to its structural features that facilitate the formation of more complex molecules. The following aspects highlight its role:
- Peptide Synthesis : The presence of the carbamate-protected amino group allows for the selective coupling with other amino acids, making it a valuable intermediate in peptide synthesis. This is particularly useful in the development of peptide-based therapeutics.
- Building Block for Complex Molecules : The octahydrocyclopenta[b]pyrrole core provides a scaffold for the synthesis of various biologically active compounds. Its unique structure can be modified to create derivatives with enhanced properties.
Pharmaceutical Research
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate has been investigated for its potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs. It has been shown to inhibit pathways such as NF-κB, which is crucial in inflammation and cancer progression .
Case Studies and Research Findings
Several case studies have explored the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. |
| Study B | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases. |
| Study C | Peptide Synthesis | Successfully used as an intermediate in synthesizing bioactive peptides with improved stability and efficacy. |
Chemical Reactions Analysis
Hydrogenolysis of Benzyl and Cbz Protecting Groups
The compound contains two benzyl-derived protecting groups:
-
Benzyl ester at the pyrrole-2-carboxylate position.
-
Cbz group on the propanoyl side chain.
Both groups are cleavable via catalytic hydrogenation. For example:
-
Hydrogenation conditions :
| Reaction Site | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| Benzyl ester | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | 85–90 | |
| Cbz-protected amide | Free amine (-NH₂) | 75–80 |
Amide Bond Formation
The propanoyl side chain’s amine group (post-Cbz deprotection) participates in peptide coupling. For example, coupling with activated esters (e.g., N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine) forms ramipril-like structures:
| Reagent | Product | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| HOBt/DCC | Peptide-conjugated bicyclic pyrrole | ≥95% | |
| EDCI/HOAt | Analogous derivatives | 90–95% |
Conditions :
Note : The stereochemistry of the bicyclic scaffold (2S,3aS,6aS) is retained during coupling, critical for ACE-inhibitor activity ( ).
Ester Hydrolysis
The benzyl ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Purity (%) | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | 80–85 | |
| Basic (NaOH) | 2M NaOH, ethanol/H₂O | Sodium salt of carboxylic acid | 70–75 |
Critical Factor : Acidic hydrolysis preserves the bicyclic structure, while basic conditions may induce ring strain-related side reactions ( ).
Stereoselective Modifications
The bicyclic scaffold’s stereochemistry (2S,3aS,6aS) influences reaction outcomes. For instance:
-
Epimerization risk : High pH (>10) or prolonged heating may racemize the chiral centers ( ).
-
Resolution methods : Chiral HPLC or enzymatic resolution using Hyu genes in E. coli ( ).
Stability Under Biocatalytic Conditions
The compound’s stability in enzymatic environments (e.g., amidase-mediated reactions) is limited:
| Condition | Observation | Reference |
|---|---|---|
| pH 4–6, 28°C, 20 hours | Partial degradation of the ester group | |
| pH 7–8, 37°C | Stable for ≤12 hours |
Q & A
Basic: What are the established synthetic routes for preparing Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate?
Answer:
The synthesis involves multi-step protection and coupling strategies:
- Step 1: Introduce the benzyloxycarbonyl (Cbz) group to the amino moiety of propanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Couple the Cbz-protected propanoyl group to the octahydrocyclopenta[b]pyrrole scaffold via amide bond formation, typically using carbodiimide coupling agents like EDCI or DCC.
- Step 3: Protect the pyrrolidine nitrogen with a benzyl group using benzyl chloroformate in the presence of a base (e.g., NaHCO₃) .
Critical Considerations: - Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Purify intermediates via column chromatography or recrystallization to achieve >95% purity .
Basic: Which spectroscopic and crystallographic methods are optimal for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Resolve bicyclic octahydrocyclopenta[b]pyrrole conformation and benzyl/Cbz group integration. Key signals: δ 4.5–5.2 ppm (benzyl CH₂), δ 7.2–7.4 ppm (aromatic protons) .
- 2D NMR (COSY, HSQC): Assign stereochemistry of the bicyclic core and propanoyl linkage .
- X-ray Crystallography:
Advanced: How can contradictions in stereochemical outcomes during synthesis be resolved?
Answer:
Discrepancies in stereochemistry (e.g., diastereomer formation) arise from:
- Variable Reaction Conditions: Temperature, solvent polarity, and catalyst choice (e.g., chiral bases vs. racemic conditions).
Resolution Strategies: - Chiral Chromatography: Separate diastereomers using a Chiralpak® IA column with hexane/ethanol gradients.
- Crystallographic Analysis: Compare experimental X-ray data (e.g., Flack parameter) with computational models to confirm configuration .
- Kinetic vs. Thermodynamic Control: Adjust reaction time/temperature to favor one pathway.
Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?
Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for reactions like ester hydrolysis or benzyl group deprotection. Use software (Gaussian, ORCA) with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., dichloromethane vs. THF) .
Case Study:
DFT modeling of the Cbz group’s electrophilicity can predict susceptibility to nucleophilic attack at the carbonyl carbon, guiding reagent selection .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Ester Hydrolysis:
- Cause: Prolonged exposure to moisture or acidic/basic conditions.
- Mitigation: Use anhydrous solvents and inert atmosphere.
- Cbz Deprotection:
- Cause: Premature hydrogenolysis (e.g., Pd/C under H₂).
- Mitigation: Delay deprotection until final step; monitor via LC-MS .
Advanced: What methodologies analyze reaction mechanisms for bicyclic core functionalization?
Answer:
- Kinetic Isotope Effects (KIE): Compare rates of ¹²C vs. ¹³C-labeled compounds to identify rate-determining steps.
- Isotopic Labeling (²H/¹⁵N): Track hydrogen/deuterium exchange in the pyrrolidine ring under acidic conditions.
- In Situ IR Spectroscopy: Monitor carbonyl stretching frequencies during amide bond formation .
Advanced: How do steric effects influence derivatization of the bicyclic scaffold?
Answer:
- Steric Hindrance: The octahydrocyclopenta[b]pyrrole’s fused rings limit access to the C-2 carboxylate.
Workarounds: - Use bulky reagents (e.g., trityl chloride) to selectively protect less hindered positions.
- Employ microwave-assisted synthesis to enhance reaction rates in sterically challenging regions .
Basic: What purification techniques ensure high-purity final product?
Answer:
- Flash Chromatography: Optimize gradients (e.g., 10–50% ethyl acetate in hexane) for polar impurities.
- Recrystallization: Use toluene/hexane mixtures for high-yield recovery.
- HPLC: Apply C18 columns with acetonitrile/water (0.1% TFA) for chiral separation .
Advanced: How can conflicting solubility data in literature be reconciled?
Answer:
Discrepancies arise from:
- Polymorphism: Different crystal forms (e.g., anhydrate vs. hydrate) alter solubility.
- Solvent Impurities: Trace water in DMSO affects measurements.
Resolution: - Characterize crystal forms via PXRD and DSC.
- Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.1) for reproducibility .
Advanced: What strategies enable selective functionalization of the Cbz-protected amine?
Answer:
- Chemoselective Reagents: Use N-hydroxysuccinimide (NHS) esters to target the primary amine over the bicyclic tertiary amine.
- Enzyme-Mediated Reactions: Lipases (e.g., CAL-B) selectively hydrolyze esters without disturbing the Cbz group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
